2-Chloro-6-(3-hydroxypropylamino)-1-phenalenone
Overview
Description
2-Chloro-6-(3-hydroxypropylamino)-1-phenalenone is a chemical compound with the molecular formula C16H14ClNO2 and a molecular weight of 287.74 g/mol . This compound is primarily used in high-performance liquid chromatography (HPLC) derivatization processes . It is known for its solid form and a melting point of approximately 205°C .
Preparation Methods
The synthesis of 2-Chloro-6-(3-hydroxypropylamino)-1-phenalenone typically involves the reaction of 2-chloro-1-phenalenone with 3-hydroxypropylamine under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-Chloro-6-(3-hydroxypropylamino)-1-phenalenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
2-Chloro-6-(3-hydroxypropylamino)-1-phenalenone has several scientific research applications:
Chemistry: It is used as a derivatizing agent in HPLC to enhance the detection and quantification of various analytes.
Biology: The compound can be used in biochemical assays to study enzyme activities and protein interactions.
Industry: The compound is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(3-hydroxypropylamino)-1-phenalenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation .
Comparison with Similar Compounds
2-Chloro-6-(3-hydroxypropylamino)-1-phenalenone can be compared with similar compounds such as:
2-Chloro-3-hydroxypyridine: This compound has similar functional groups but differs in its core structure and applications.
2-Chloro-6-(3-hydroxypropylamino)-1H-phenalen-1-one: This is a closely related compound with slight variations in its chemical structure and properties.
The uniqueness of this compound lies in its specific combination of functional groups and its applications in HPLC derivatization, making it a valuable tool in analytical chemistry .
Properties
IUPAC Name |
2-chloro-6-(3-hydroxypropylamino)phenalen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c17-13-9-10-5-6-14(18-7-2-8-19)11-3-1-4-12(15(10)11)16(13)20/h1,3-6,9,18-19H,2,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTMJRGKWDPJHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)C(=C3)Cl)NCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391808 | |
Record name | 2-Chloro-6-[(3-hydroxypropyl)amino]-1H-phenalen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113722-81-9 | |
Record name | 2-Chloro-6-[(3-hydroxypropyl)amino]-1H-phenalen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-6-(3-hydroxypropylamino)-1-phenalenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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